molecular formula C16H19ClN2O4 B11093071 4-(chloromethyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

4-(chloromethyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No.: B11093071
M. Wt: 338.78 g/mol
InChI Key: MRAGSXXFMHQZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(chloromethyl)-1’-(morpholin-4-ylmethyl)spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1’-(morpholin-4-ylmethyl)spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving indole derivatives and dioxolane precursors.

    Introduction of the Chloromethyl Group: Chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst.

    Attachment of the Morpholinylmethyl Group: This step may involve nucleophilic substitution reactions using morpholine and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1’-(morpholin-4-ylmethyl)spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloromethyl and morpholinylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine ring suggests possible interactions with biological targets.

Medicine

Medicinal chemistry applications may include the development of new drugs with improved efficacy and reduced side effects. The compound’s structural features could be exploited to design molecules with specific pharmacological properties.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1’-(morpholin-4-ylmethyl)spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the morpholine ring suggests potential binding to amine receptors or transporters.

Comparison with Similar Compounds

Similar Compounds

    Spiroindolones: Compounds with a spirocyclic indole structure.

    Morpholine Derivatives: Compounds containing the morpholine ring.

    Chloromethyl Compounds: Compounds with a chloromethyl functional group.

Uniqueness

The uniqueness of 4-(chloromethyl)-1’-(morpholin-4-ylmethyl)spiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one lies in its combination of a spirocyclic core, a morpholine ring, and a chloromethyl group. This combination of features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H19ClN2O4

Molecular Weight

338.78 g/mol

IUPAC Name

4-(chloromethyl)-1'-(morpholin-4-ylmethyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one

InChI

InChI=1S/C16H19ClN2O4/c17-9-12-10-22-16(23-12)13-3-1-2-4-14(13)19(15(16)20)11-18-5-7-21-8-6-18/h1-4,12H,5-11H2

InChI Key

MRAGSXXFMHQZGC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3C4(C2=O)OCC(O4)CCl

solubility

49.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.